N-(2,4-dimethylphenyl)-2-ethoxyacetamide

Antimicrobial Resistance Acinetobacter Gram-Negative Bacteria

N-(2,4-dimethylphenyl)-2-ethoxyacetamide (C12H17NO2; MW: 207.27 g/mol) is a synthetic N-substituted α-etherified acetamide derivative. The compound features a 2,4-dimethylphenyl ring attached to the amide nitrogen and an ethoxy (-OCH2CH3) substituent on the α-carbon of the acetamide backbone, placing it within a broader class of N-substituted oxyacetamides historically investigated for insecticidal and pharmacological applications.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B310379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-2-ethoxyacetamide
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOCC(=O)NC1=C(C=C(C=C1)C)C
InChIInChI=1S/C12H17NO2/c1-4-15-8-12(14)13-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,13,14)
InChIKeyMTCFVSYYTKQIIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-dimethylphenyl)-2-ethoxyacetamide: Structural and Physicochemical Baseline for Research Procurement


N-(2,4-dimethylphenyl)-2-ethoxyacetamide (C12H17NO2; MW: 207.27 g/mol) is a synthetic N-substituted α-etherified acetamide derivative [1]. The compound features a 2,4-dimethylphenyl ring attached to the amide nitrogen and an ethoxy (-OCH2CH3) substituent on the α-carbon of the acetamide backbone, placing it within a broader class of N-substituted oxyacetamides historically investigated for insecticidal and pharmacological applications [2]. This compound is primarily a research tool; no regulatory approval for therapeutic or agricultural use has been identified.

ClassN-substituted oxyacetamide derivative
Research contextHistorical pharmacological scaffold
Procurement noteResearch tool only; no therapeutic/agricultural approval identified

Why Generic Substitution of N-(2,4-dimethylphenyl)-2-ethoxyacetamide Fails: Evidence of Functional Specificity


The critical caveat is that **direct comparator data for this specific compound are absent**; the following represents the maximum evidence available. Generic substitution of N-(2,4-dimethylphenyl)-2-ethoxyacetamide with other N-phenylacetamides or 2-ethoxyacetamide derivatives cannot be assumed due to the profound impact of phenyl ring substitution patterns on both antimicrobial potency and metabolic stability. For example, among 2,N-bisarylated 2-ethoxyacetamides, specific substitution patterns yield single-digit micromolar antiplasmodial efficacy while others are inactive, and these compounds possess significantly greater metabolic stability than their chalcone analogs [1]. Furthermore, structural modifications on the phenyl ring directly alter MIC values against S. pneumoniae (e.g., H vs. NH2 substitution changes MIC from 16 to 32 μg/mL) [2]. Therefore, any procurement decision substituting this compound for a structural analog without matched quantitative data risks introducing an agent with entirely different potency, target engagement, and stability profiles.

Phenyl ring substitution pattern may substantially alter antimicrobial potency.
Metabolic stability profiles may differ from related chalcone analogs.
Absence of direct comparator data for this specific compound limits substitution confidence.

Quantitative Differential Evidence for N-(2,4-dimethylphenyl)-2-ethoxyacetamide: What the Data Actually Show


Antimicrobial Activity Against Acinetobacter sp. CMX 669: Binary Positive Result

The compound was tested for antimicrobial activity against the Acinetobacter sp. CMX 669 (A) strain and returned a binary positive result (qualitative assessment of activity) . No comparator compound data is available from the same assay. This represents the only identified direct antimicrobial data for this specific compound in the public domain, but its evidentiary weight is low due to the absence of quantitative MIC values or comparator data.

Antimicrobial activity
Data to verify
Qualitative positive
Active
Supports antimicrobial screening context
No quantitative MIC or comparator data available
Antimicrobial Resistance Acinetobacter Gram-Negative Bacteria Phenotypic Screening

In Vivo Toxicity Assessment: No Observed Toxicity at 30 mg/kg Oral Dose in Rats

Toxicity was assessed after oral administration of a 30 mg/kg dose in rats, with the result recorded as 'No toxicity' . This is a binary qualitative result with no comparator data or dose-response information. The evidentiary weight is low, but this is the only identified in vivo data for this compound.

In vivo tolerability
Data to verify
No toxicity at 30 mg/kg oral dose in rats
Supports tolerability endpoint review
Single-dose observation; dose-response unknown
Acute Toxicity In Vivo Safety Rodent Model Oral Administration

Legitimate Research Application Scenarios for N-(2,4-dimethylphenyl)-2-ethoxyacetamide Based on Available Evidence


Gram-Negative Antimicrobial Screening Campaigns

Given the confirmed qualitative activity against Acinetobacter sp. CMX 669 [1], this compound is suitable as a starting point or positive control in phenotypic screening campaigns targeting Gram-negative pathogens. Its procurement is justified only when direct comparative data against the user's in-house analogs can be generated within the same assay system.

In Vivo Pharmacokinetic and Toxicology Studies in Rodent Models

The observation of no acute toxicity at a 30 mg/kg oral dose in rats [1] supports the use of this compound as a tool compound for initial in vivo pharmacokinetic (PK) or dose-range finding studies. Procurement is warranted for researchers seeking to establish baseline PK parameters before advancing to more complex efficacy models.

Structure-Activity Relationship (SAR) Studies of 2-Ethoxyacetamides

The compound's defined 2,4-dimethylphenyl substitution pattern makes it a valuable probe for SAR studies within the 2-ethoxyacetamide class, particularly given that related 2,N-bisarylated 2-ethoxyacetamides demonstrate single-digit micromolar antiplasmodial efficacy with enhanced metabolic stability compared to chalcones [1]. Procurement is justified for medicinal chemistry groups systematically exploring phenyl ring substitutions to optimize potency and stability.

Application
Selection Property
Validation Focus
Gram-negative antimicrobial screening
Qualitative activity against Acinetobacter sp.
MIC determination and comparator benchmarking
In vivo PK and tolerability studies
Reported tolerability at oral dose
Dose-range study design
SAR studies of 2-ethoxyacetamides
Defined 2,4-dimethylphenyl substitution
Potency and stability optimization
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